1,9-Decadien-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

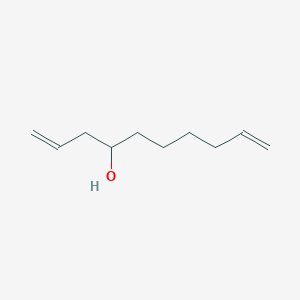

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H18O |

|---|---|

Molecular Weight |

154.25 g/mol |

IUPAC Name |

deca-1,9-dien-4-ol |

InChI |

InChI=1S/C10H18O/c1-3-5-6-7-9-10(11)8-4-2/h3-4,10-11H,1-2,5-9H2 |

InChI Key |

ZRUREHLZLPVJSJ-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCCC(CC=C)O |

Origin of Product |

United States |

The Versatility of Unsaturated Alcohols As Synthons

Unsaturated alcohols are organic compounds containing at least one carbon-carbon double or triple bond and a hydroxyl group. chemicalbook.comguidechem.com This combination of functional groups makes them exceptionally versatile synthons in organic chemistry. The hydroxyl group can be readily transformed into a variety of other functional groups, such as ethers, esters, and halides, or it can be used to direct the stereochemical outcome of nearby reactions. ontosight.aimolaid.com Simultaneously, the carbon-carbon double bonds provide sites for a wide array of transformations, including additions, oxidations, and metathesis reactions. chemicalbook.comguidechem.com

The utility of unsaturated alcohols is evident in their widespread application in the synthesis of natural products, pharmaceuticals, and advanced materials. ontosight.ai For instance, longer-chain unsaturated alcohols are found in many natural products and often play roles in chemical signaling. chemicalbook.com Their ability to undergo selective transformations at either the alcohol or the unsaturated bond allows for a stepwise and controlled elaboration of molecular complexity.

The Significance of 1,9 Decadien 4 Ol in Diene Systems

Dienes, hydrocarbons with two carbon-carbon double bonds, are fundamental building blocks in organic synthesis. Their reactivity is highly dependent on the relative positions of the double bonds. In the case of 1,9-Decadien-4-ol, the double bonds are isolated, meaning they are separated by more than one single bond. figshare.com This arrangement allows each double bond to react independently, akin to a simple alkene. figshare.com

The presence of a hydroxyl group at the 4-position in this compound introduces a key element of functionality. This alcohol group can participate in or direct a variety of chemical reactions, enhancing the synthetic potential of the diene backbone. The strategic placement of the hydroxyl group allows for the potential formation of cyclic ethers and other heterocyclic systems through intramolecular reactions.

While specific research on this compound is not extensively documented, its structural motif is found in more complex molecules and is relevant to the synthesis of various natural products and biologically active compounds. For example, related dienol structures are intermediates in the synthesis of pheromones and antimicrobial agents. ontosight.ai

Historical Context and Evolution of Its Synthetic Utility

Regioselective and Stereoselective Synthesis of this compound

Controlling the precise spatial arrangement of atoms (stereoselectivity) and the specific position of chemical bond formation (regioselectivity) is paramount in modern organic synthesis. For a molecule like this compound, this involves creating the chiral center at the C-4 position and ensuring the geometry of the double bonds.

A foundational approach to synthesizing secondary alcohols like this compound is the Grignard reaction. adichemistry.comresearchgate.net This involves the nucleophilic addition of an organomagnesium halide to a carbonyl compound. adichemistry.com For this compound, a plausible route would be the reaction of 6-heptenylmagnesium bromide with acrolein, followed by an aqueous workup to yield the target alcohol. While effective for bond formation, this classical method typically generates a racemic mixture (an equal mix of both enantiomers) and requires stoichiometric amounts of magnesium, which has a lower atom economy. masterorganicchemistry.com

Chemo- and Stereoselective Functionalization Approaches

Advanced methods offer superior control over the reaction outcome. Chemo- and stereoselective functionalization allows for the specific transformation of one functional group in the presence of others. Nickel-catalyzed reductive coupling reactions represent a powerful strategy for the synthesis of complex alcohols. For instance, a nickel-catalyzed coupling of dienol ethers and aldehydes has been shown to produce monoprotected vicinal diols with high diastereoselectivity. acs.org This methodology is significant because it demonstrates C-C bond formation at the most hindered carbon atom of the dienol ether, an unprecedented regioselectivity. acs.org By selecting the appropriate dienol ether and a suitable C3 aldehyde, this principle could be adapted for the synthesis of this compound, offering control over the relative stereochemistry.

Another relevant advanced method is the hydroboration of dienes. While broadly used, specific catalysts can impart high selectivity. For example, the hydroboration of 1,3-dienes catalyzed by nickel complexes can produce specific (Z)-allylic alcohols. researchgate.net This highlights how transition metal catalysis can be used to functionalize a diene backbone selectively.

Enantioselective Synthesis Strategies

Producing a single enantiomer of a chiral molecule is a primary goal of modern synthesis, particularly for pharmaceutical and biological applications. Enantioselective strategies create new stereocenters using chiral catalysts or auxiliaries. ontosight.ai

Recent breakthroughs in catalysis offer pathways to enantiomerically enriched dienols. Cobalt-catalyzed hydroboration of dienol ethers, using chiral ligands, can produce a variety of hydroboration products with high enantioselectivity (up to >99% ee). x-mol.net This method is particularly versatile as it can be tuned to yield different constitutional isomers by choice of ligand, demonstrating a powerful regiodivergent capability. x-mol.net Similarly, N-heterocyclic carbene (NHC) organocatalysis has been used in the [5+5] annulation of dienals and dienols to construct complex cyclic structures with multiple chiral centers. rsc.org These organocatalytic methods proceed under metal-free conditions and can generate products with high stereocontrol.

The table below summarizes some advanced enantioselective methods applicable to the synthesis of chiral dienols.

| Methodology | Catalyst System | Reactants | Key Selectivity | Reference |

| Reductive Coupling | Ni(cod)₂ / Chiral Ligand (e.g., VAPOL phosphoramidite) | Dienol Ether + Aldehyde | Diastereo- and Enantioselective | acs.org |

| Hydroboration | Co(acac)₂ / Chiral Ligand | Dienol Ether + Pinacolborane | Regio- and Enantioselective | x-mol.net |

| Annulation | N-Heterocyclic Carbene (NHC) | Dienol + Dienal | Enantioselective | rsc.org |

Catalytic Routes for the Formation of this compound

Catalysis is a cornerstone of efficient and selective organic synthesis. Catalytic routes are superior to stoichiometric methods as they require only small amounts of a catalyst to produce large quantities of product, leading to less waste and often milder reaction conditions.

Transition Metal-Catalyzed Coupling Reactions

Transition metals, particularly palladium, nickel, and copper, are widely used to catalyze the formation of carbon-carbon bonds. acs.org While many famous cross-coupling reactions (e.g., Suzuki, Heck, Negishi) are staples of organic synthesis, newer methods have been developed for more complex transformations. x-mol.net

A notable example is the nickel-catalyzed reductive coupling of aldehydes with dienol ethers, which can selectively form either syn- or anti-1,2-diols depending on the geometry of the starting diene. acs.org The reaction proceeds with excellent diastereoselectivity and often high enantioselectivity, providing a powerful tool for constructing alcohol functionalities with precise stereochemical control. acs.org Another key strategy is the cobalt-catalyzed hydroboration of dienol ethers, which demonstrates remarkable regiodivergence controlled by the choice of a chiral ligand, allowing access to various chiral organoboron compounds that are precursors to alcohols. x-mol.net

| Reaction Type | Metal Catalyst | Key Features | Potential Application | Reference |

| Reductive Coupling | Nickel | High diastereo- and enantioselectivity; unusual regioselectivity. | Synthesis of syn- or anti-dienols. | acs.org |

| Hydroboration | Cobalt | Ligand-controlled regiodivergence; high enantioselectivity. | Selective synthesis of various chiral alcohol isomers. | x-mol.net |

| Polymerization | Zirconium / Ziegler-Natta | Copolymerization of 1,9-decadiene with other olefins. | Formation of long-chain branched polymers. | acs.orgresearchgate.net |

Organocatalytic and Biocatalytic Pathways

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. This field has emerged as a major branch of catalysis, complementing metal-based systems. N-Heterocyclic Carbenes (NHCs) are versatile organocatalysts that can activate substrates in various ways. For instance, NHCs catalyze the annulation of dienols and dienals, showcasing their utility in building complex molecules from simple, related precursors. rsc.orgrsc.org Such strategies avoid the use of potentially toxic or expensive metals.

Biocatalysis employs enzymes or whole organisms to perform chemical transformations. This approach offers exceptional selectivity under very mild conditions (room temperature, neutral pH). A promising biocatalytic route to this compound would be the direct hydroxylation of the 1,9-decadiene backbone. Enzymes like cytochrome P450 monooxygenases are known to catalyze the hydroxylation of C-H bonds with high regio- and stereoselectivity. researchgate.netnih.gov While this has been extensively demonstrated for complex substrates like steroids, the principle of selective enzymatic oxidation represents a highly advanced and green synthetic strategy. researchgate.netnih.govresearchgate.net Engineered proline hydroxylase biocatalysts have also been developed for preparing hydroxylated compounds. google.com

Green Chemistry Principles in this compound Production

Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chemicalbook.com The application of its twelve principles is crucial for developing sustainable synthetic methodologies for compounds like this compound.

The 12 Principles of Green Chemistry are:

Prevention : It is better to prevent waste than to treat or clean it up after it has been created. rsc.orgrsc.org

Atom Economy : Synthetic methods should maximize the incorporation of all materials used in the process into the final product. rsc.orgrsc.org

Less Hazardous Chemical Syntheses : Methods should use and generate substances with little or no toxicity to human health and the environment. rsc.orgresearchgate.net

Designing Safer Chemicals : Chemical products should be designed to affect their desired function while minimizing their toxicity. rsc.org

Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary or innocuous. rsc.orgrsc.org

Design for Energy Efficiency : Energy requirements should be minimized. Synthetic methods should be conducted at ambient temperature and pressure if possible. rsc.orgrsc.org

Use of Renewable Feedstocks : A raw material should be renewable whenever technically and economically practicable. rsc.org

Reduce Derivatives : Unnecessary derivatization (e.g., use of protecting groups) should be minimized or avoided. rsc.orgrsc.org

Catalysis : Catalytic reagents are superior to stoichiometric reagents. rsc.orgrsc.org

Design for Degradation : Chemical products should be designed so they break down into innocuous products at the end of their function. rsc.org

Real-time Analysis for Pollution Prevention : Analytical methods should be developed to allow for real-time monitoring and control prior to the formation of hazardous substances. rsc.org

Inherently Safer Chemistry for Accident Prevention : Substances and the form of a substance used in a process should be chosen to minimize the potential for chemical accidents. rsc.org

The advanced catalytic methods described above align well with these principles. Catalysis (Principle 9) is central to these approaches, improving atom economy (Principle 2) and reducing waste (Principle 1) compared to stoichiometric reactions. Biocatalytic routes are particularly green, as they operate in water under mild conditions (Principle 6) and can utilize renewable feedstocks (Principle 7). The development of one-pot, tandem reactions that reduce intermediate purification steps also contributes to preventing waste and reducing the use of solvents and energy (Principles 1, 5, 6, and 8).

Reactivity Profiles of the Hydroxyl Moiety

The hydroxyl group in this compound is a primary site for chemical modification, enabling the synthesis of a diverse range of derivatives through esterification, etherification, oxidation, and reduction reactions.

Esterification and Etherification Mechanisms, including this compound 4-Acetate formation

Esterification of this compound can be achieved through several methods, most commonly via reaction with a carboxylic acid or its derivatives like acid anhydrides and acid chlorides. byjus.com

Fischer Esterification: In the presence of an acid catalyst, such as concentrated sulfuric acid, this compound reacts with a carboxylic acid, for instance, acetic acid, to form the corresponding ester, this compound 4-acetate. geeksforgeeks.orgchemguide.co.uk The mechanism proceeds in several steps:

Protonation of the Carboxylic Acid: The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, enhancing the electrophilicity of the carbonyl carbon. byjus.comgeeksforgeeks.org

Nucleophilic Attack: The alcohol oxygen of this compound acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. byjus.comchemguide.co.uk

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). byjus.com

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. byjus.comgeeksforgeeks.org

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst (e.g., HSO₄⁻) or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst. chemguide.co.uk

The reaction is reversible, and to drive it towards the product, the water formed is often removed as it is formed. chemguide.co.uk

Reaction with Acid Anhydrides and Acid Chlorides: Esterification can also be performed using acid anhydrides or acid chlorides. byjus.com These reagents are more reactive than carboxylic acids and the reactions often proceed at room temperature. byjus.com The reaction with an acid chloride, for example, produces the ester and hydrogen chloride gas. byjus.com

Etherification of this compound, while less detailed in the provided search results, would typically proceed via Williamson ether synthesis. This involves deprotonating the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

Oxidation and Reduction Pathways

Oxidation: The secondary alcohol group of this compound can be oxidized to a ketone, yielding 1,9-decadien-4-one. Common oxidizing agents for this transformation include chromic acid derivatives (e.g., pyridinium (B92312) chlorochromate, PCC) or Swern oxidation conditions. The oxidation of similar long-chain unsaturated alcohols has been documented. In some biological systems or under specific catalytic conditions, the oxidation might be followed by further reactions. nih.govfigshare.com For instance, the oxidation of linoleyl alcohol by potato tuber lipoxygenase leads to the formation of hydroperoxyoctadecadienols. researchgate.net

Reduction: While the hydroxyl group itself is not reducible, the double bonds within the molecule can be reduced. Catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst, can reduce the terminal alkenes to alkanes, converting this compound to decan-4-ol. vulcanchem.com The reduction of esters derived from such alcohols, for example with lithium aluminum hydride (LiAlH₄), would yield the primary alcohol, in this case, this compound itself, along with the alcohol from the ester portion. libretexts.orggoogle.com

Reactivity of the Terminal Alkene Functions

The two terminal double bonds in this compound are susceptible to a range of addition and metathesis reactions, offering pathways to further functionalization and the construction of more complex molecular architectures.

Electrophilic and Radical Addition Reactions

Electrophilic Addition: The terminal alkenes of this compound can undergo electrophilic addition reactions. byjus.com For example, the addition of a hydrogen halide (H-X) proceeds via the formation of a carbocation intermediate. masterorganicchemistry.comyoutube.com According to Markovnikov's rule, the hydrogen atom will add to the carbon atom that already has more hydrogen atoms, leading to the formation of a more stable secondary carbocation. masterorganicchemistry.com The subsequent attack by the halide ion results in the formation of a haloalkane. Given the presence of two double bonds, the reaction can lead to mono- or di-addition products depending on the stoichiometry of the reagents. libretexts.org

Radical Addition: In the presence of a radical initiator, such as a peroxide, the addition of HBr to the alkenes can proceed via an anti-Markovnikov mechanism. This involves the formation of a more stable secondary radical intermediate.

Cross-Metathesis and Ring-Closing Metathesis Applications

Cross-Metathesis (CM): 1,9-Decadiene, a closely related compound, undergoes acyclic diene metathesis (ADMET) copolymerization. chemicalbook.com Similarly, this compound can participate in cross-metathesis reactions with other olefins in the presence of ruthenium-based catalysts like Grubbs catalysts. sigmaaldrich.cnorganic-chemistry.org This reaction allows for the formation of new carbon-carbon double bonds and is a powerful tool for synthesizing complex molecules. sigmaaldrich.cnorganic-chemistry.orgcaltech.edu The efficiency of cross-metathesis can be influenced by the steric bulk of the ligands on the catalyst. organic-chemistry.org

Ring-Closing Metathesis (RCM): Ring-closing metathesis is an intramolecular reaction that can be used to form cyclic compounds from dienes. sigmaaldrich.comdrughunter.com While direct RCM of this compound would lead to a large, likely unstable, ring, derivatives of this alcohol are excellent candidates for RCM. For instance, esterification of the hydroxyl group with an unsaturated carboxylic acid would create a diene system suitable for RCM to form macrocyclic lactones. drughunter.commdpi.com The success of RCM depends on factors like catalyst choice, reaction concentration, and the conformational preferences of the substrate. drughunter.commcgill.ca Both first and second-generation Grubbs catalysts, as well as Hoveyda-Grubbs catalysts, are commonly employed for these transformations. sigmaaldrich.cnbeilstein-journals.org

Pericyclic Reactions and Rearrangements Involving the Diene-Alcohol Framework

The 1,5-diene-like substructure within certain conformations of this compound and its derivatives allows for participation in pericyclic reactions, which are concerted reactions that proceed through a cyclic transition state. slideshare.netox.ac.ukunina.it

Cope and Oxy-Cope Rearrangements: The Cope rearrangement is a sigmaaldrich.cnsigmaaldrich.cn-sigmatropic rearrangement of a 1,5-diene. msu.educhemistrydocs.com For this compound, a sigmaaldrich.cnsigmaaldrich.cn-sigmatropic rearrangement is possible. The oxy-Cope rearrangement is a variation where a hydroxyl group is present at the C3 position of the 1,5-diene system. oregonstate.edu Upon heating, the compound can rearrange to form an enol, which then tautomerizes to a ketone. msu.eduoregonstate.edu This rearrangement can be a useful method for synthesizing unsaturated carbonyl compounds. oregonstate.edu

Ene Reaction: The ene reaction is another pericyclic reaction that can occur in systems containing an alkene with an allylic hydrogen (the ene) and another component with a multiple bond (the enophile). msu.edu this compound possesses the necessary structural features to potentially undergo an intramolecular ene reaction, leading to the formation of a five- or six-membered ring containing a hydroxyl group.

Diels-Alder Reaction: While this compound itself is not a conjugated diene, its derivatives can be designed to participate in Diels-Alder reactions. For instance, oxidation of the alcohol to a ketone followed by isomerization could generate a conjugated system. Alternatively, derivatives formed through cross-metathesis could contain a conjugated diene moiety, which could then undergo a [4+2] cycloaddition with a dienophile to form a six-membered ring. beilstein-journals.orgox.ac.ukmsu.edu

Data Tables

Table 1: Reactivity of the Hydroxyl Moiety in this compound

| Reaction Type | Reagents/Conditions | Product Type | Mechanistic Notes |

| Esterification | Carboxylic Acid, H⁺ catalyst | Ester | Reversible reaction, driven by removal of water. chemguide.co.uk |

| Acid Anhydride/Chloride | Ester | More reactive than carboxylic acids. byjus.com | |

| Oxidation | PCC, Swern Oxidation | Ketone | Forms 1,9-decadien-4-one. |

| Reduction of Derivatives | LiAlH₄ (on ester derivative) | Alcohol | Reduces the ester to the corresponding alcohol. libretexts.org |

Table 2: Reactivity of the Terminal Alkenes in this compound

| Reaction Type | Reagents/Conditions | Product Type | Mechanistic Notes |

| Electrophilic Addition | H-X | Haloalkane | Follows Markovnikov's rule. masterorganicchemistry.com |

| Radical Addition | HBr, Peroxides | Haloalkane | Anti-Markovnikov addition. |

| Cross-Metathesis | Alkene, Grubbs Catalyst | New Alkene | Forms new C=C bonds. sigmaaldrich.cn |

| Ring-Closing Metathesis | Grubbs Catalyst (on suitable derivative) | Cyclic Compound | Intramolecular reaction to form rings. sigmaaldrich.com |

Table 3: Pericyclic Reactions of the this compound Framework

| Reaction Type | Key Structural Feature | Product Type | Mechanistic Notes |

| Oxy-Cope Rearrangement | 1,5-diene with hydroxyl at C3 | Unsaturated Ketone | sigmaaldrich.cnsigmaaldrich.cn-sigmatropic rearrangement followed by tautomerization. oregonstate.edu |

| Ene Reaction | Alkene with allylic hydrogen | Cyclic Alcohol | Intramolecular reaction possible. msu.edu |

| Diels-Alder Reaction | Conjugated diene (in derivative) | Six-membered Ring | [4+2] cycloaddition. ox.ac.ukmsu.edu |

Derivatization and Synthetic Applications of 1,9 Decadien 4 Ol

Strategic Use as a Building Block in Complex Molecule Synthesis

The unique arrangement of functional groups in 1,9-decadien-4-ol makes it an ideal starting material for constructing intricate molecular architectures. The hydroxyl group can be oxidized, protected, or used as a handle for substitution reactions, while the two terminal double bonds are amenable to a host of transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions like metathesis.

Research has identified this compound as a key intermediate in the synthesis of 3-Hydroxysuberic Acid. americanchemicalsuppliers.comimpurity.com 3-Hydroxysuberic acid is a dicarboxylic acid that is a derivative of suberic acid and has been noted as a metabolite. nih.gov Specifically, it is a derivative of sebacic acid and has been identified as a urinary metabolite that may serve as an anti-fatigue biomarker. americanchemicalsuppliers.comimpurity.com The synthesis leverages the carbon backbone of this compound, transforming its terminal alkenes and internal alcohol into the corresponding carboxylic acid and hydroxyl functionalities of the target molecule. This conversion highlights the utility of dienols in accessing complex, oxygenated linear-chain compounds.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Role |

| This compound | C₁₀H₁₈O | 154.25 | 159359-87-2 | Precursor/Intermediate americanchemicalsuppliers.comimpurity.com |

| 3-Hydroxysuberic Acid | C₈H₁₄O₅ | 190.19 | 73141-47-6 | Synthetic Target americanchemicalsuppliers.comnih.gov |

| Sebacic acid | C₁₀H₁₈O₄ | 202.25 | 111-20-6 | Parent Compound americanchemicalsuppliers.comimpurity.com |

A polyfunctionalized organic scaffold is a core molecular structure containing multiple reactive sites, which can be selectively elaborated to generate a library of diverse compounds. The structure of this compound is inherently suited for this purpose. The three functional groups—two terminal alkenes and one secondary alcohol—are electronically and sterically distinct, allowing for orthogonal chemical strategies.

For instance:

Selective Oxidation: The terminal alkenes can be selectively oxidized to aldehydes or carboxylic acids, or converted to epoxides or diols, while the secondary alcohol is protected.

Hydroboration-Oxidation: This reaction can be applied to the terminal double bonds to introduce primary alcohol groups at the terminal positions, transforming the molecule into a triol.

Olefin Metathesis: The terminal alkenes can participate in cross-metathesis reactions to append more complex side chains or in ring-closing metathesis if another alkene is introduced into the molecule. core.ac.uk

These transformations convert the simple, linear this compound into a non-linear, densely functionalized scaffold ready for further diversification in the synthesis of natural products and other complex targets. acs.orgacs.org

Precursor in the Synthesis of 3-Hydroxysuberic Acid and Analogues

Applications in Agrochemical and Pheromone Chemistry

The synthesis of biologically active molecules for agriculture, particularly insect pheromones, requires precise control over stereochemistry, as the activity of these compounds is often dependent on the specific geometry of their double bonds.

Olefinic insect pheromones are crucial for non-toxic, species-specific pest management strategies. researchgate.net Many of these pheromones are long-chain unsaturated alcohols, acetates, or aldehydes. The synthesis of these compounds often relies on building blocks that allow for the stereocontrolled formation of (Z)- or (E)-alkenes. nih.gov

This compound serves as an excellent precursor in this context. Its carbon backbone and existing double bonds can be elaborated using stereoselective reactions. For example, protocols combining Horner-Emmons synthesis with selective hydrogenation using chromium catalysts provide a versatile approach to various alkene geometries. nih.govresearchgate.net The structure of this compound, a dienyl alcohol, fits the profile of intermediates used in the synthesis of pheromones for various pests, including those from the Coleoptera (beetle) order. nih.govacs.org The terminal nature of its double bonds makes it an ideal substrate for chain extension and functional group manipulation to achieve the exact structure of a target pheromone.

Semiochemicals are signaling molecules that mediate interactions between organisms. researchgate.net They are broadly classified as pheromones (intraspecies communication) and allelochemicals (interspecies communication), which include kairomones (beneficial to the receiver), allomones (beneficial to the emitter), and synomones (beneficial to both). frontiersin.org

There is significant interest in developing novel semiochemicals for "attract-and-kill" or "mating disruption" strategies in integrated pest management. researchgate.netfrontiersin.org This often involves creating synthetic analogues of known pheromones or combining pheromonal components with host-plant volatiles (kairomones) to enhance attraction. mdpi.comgoogle.com

The versatile scaffold of this compound provides a platform for generating novel semiochemical candidates. By systematically modifying its structure—for example, by changing the position or geometry of the double bonds, altering the chain length via metathesis, or converting the alcohol to an ester or aldehyde—libraries of new compounds can be created and screened for biological activity against various insect pests.

Role in the Stereocontrolled Synthesis of Olefinic Insect Pheromones

Potential in Polymer Chemistry and Material Science Precursors

While direct polymerization of this compound is not widely documented, the chemistry of its parent hydrocarbon, 1,9-decadiene (B157367), provides a strong indication of its potential. 1,9-Decadiene is used as a comonomer in acyclic diene metathesis (ADMET) polymerization. chemicalbook.comsigmaaldrich.com ADMET is a powerful step-growth polymerization method that uses catalysts (like Grubbs catalyst) to form polymers from non-conjugated dienes, releasing ethylene (B1197577) as the only byproduct. core.ac.uk This process is used to create a variety of polyolefins and functional polymers. specialchem.comguidechem.com

The presence of a hydroxyl group in this compound introduces a valuable point of functionality. It could be used as a monomer in ADMET to synthesize linear polymers with pendant hydroxyl groups along the chain. These hydroxyl groups could significantly alter the properties of the resulting polymer, for instance by:

Increasing hydrophilicity and surface adhesion.

Providing sites for post-polymerization modification, allowing for the attachment of other functional moieties.

Acting as reactive sites for cross-linking, thereby changing the mechanical properties of the material.

Furthermore, this compound could serve as a precursor to other functional monomers. The alcohol could be esterified with a polymerizable group (like an acrylate) or used as an initiator for ring-opening polymerizations, thereby integrating its ten-carbon diene structure into different types of polymer architectures. Research on ADMET polymerization of pseudorotaxanes derived from 1,9-decadiene further suggests a role for such structures in creating advanced materials with unique thermomechanical properties. rsc.org

Advanced Spectroscopic and Analytical Characterization of 1,9 Decadien 4 Ol Derivatives and Reaction Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of organic compounds in solution. weebly.com By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the connectivity and stereochemistry of a molecule can be meticulously pieced together. For derivatives of 1,9-decadien-4-ol, NMR provides critical information about the positions of double bonds, the hydroxyl group, and any other functional modifications.

In the ¹H NMR spectrum of a typical this compound derivative, specific regions of the spectrum correspond to different types of protons. For instance, protons attached to sp² hybridized carbons of the double bonds (vinylic protons) typically resonate in the downfield region, around δ 4.9-5.8 ppm. The proton on the carbon bearing the hydroxyl group (carbinol proton) would appear as a multiplet in the δ 3.6-3.8 ppm range. The remaining aliphatic protons on the carbon chain would produce signals in the upfield region of the spectrum.

¹³C NMR spectroscopy complements the information from ¹H NMR by providing data on the carbon skeleton. The carbons of the double bonds would appear in the downfield region (around δ 114-140 ppm), while the carbon attached to the hydroxyl group would be found around δ 70-75 ppm. The remaining aliphatic carbons would resonate at higher field strengths.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing the connectivity between protons and carbons, especially in complex derivatives or when analyzing reaction intermediates. ipb.pt For example, a COSY spectrum would show correlations between adjacent protons, allowing for the tracing of the entire carbon chain. An HSQC spectrum would link each proton to its directly attached carbon, confirming assignments made from 1D spectra.

Table 1: Representative ¹H and ¹³C NMR Data for a Hypothetical this compound Derivative

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 1 | 4.9-5.1 (m) | ~115 |

| 2 | 5.7-5.9 (m) | ~138 |

| 3 | 2.0-2.2 (m) | ~40 |

| 4 | 3.6-3.8 (m) | ~72 |

| 5 | 1.4-1.6 (m) | ~35 |

| 6-8 | 1.2-1.4 (m) | ~25-30 |

| 9 | 2.0-2.1 (m) | ~33 |

| 10 | 4.9-5.1 (m) | ~114 |

| OH | Variable (broad s) | - |

Note: The exact chemical shifts and multiplicities will vary depending on the specific derivative and the solvent used.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. libretexts.org When a molecule like this compound is introduced into a mass spectrometer, it is ionized, typically by electron impact (EI), to form a molecular ion (M⁺·). libretexts.org The mass-to-charge ratio (m/z) of this molecular ion provides the molecular weight of the compound. For this compound (C₁₀H₁₈O), the expected molecular weight is approximately 154 g/mol .

The molecular ion is often unstable and can fragment into smaller, characteristic ions. libretexts.org The analysis of these fragment ions can provide valuable clues about the molecule's structure. For an alcohol like this compound, common fragmentation pathways include:

Loss of a water molecule (H₂O): This is a very common fragmentation for alcohols and would result in a peak at m/z [M-18]⁺.

Alpha-cleavage: Breakage of the C-C bond adjacent to the oxygen atom. For this compound, this could lead to the loss of a propyl radical (C₃H₇•) or a hexenyl radical (C₆H₁₁•).

Cleavage at the double bonds: Fragmentation can also be initiated at the sites of unsaturation.

The fragmentation pattern of a related compound, 1,9-decadiene (B157367), shows characteristic peaks resulting from cleavage at the allylic positions. nist.gov For this compound, the presence of the hydroxyl group would further influence the fragmentation, often directing cleavage pathways. For instance, the base peak in the mass spectrum of some dienols is often observed at m/z 67, corresponding to a C₅H₇⁺ fragment. researchgate.net

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Ion | Interpretation |

| 154 | [C₁₀H₁₈O]⁺· | Molecular Ion (M⁺·) |

| 136 | [C₁₀H₁₆]⁺· | Loss of H₂O |

| 111 | [C₇H₁₁O]⁺ | Alpha-cleavage (loss of C₃H₇•) |

| 97 | [C₆H₉O]⁺ | Cleavage with rearrangement |

| 81 | [C₆H₉]⁺ | Fragmentation related to the dienyl system |

| 67 | [C₅H₇]⁺ | Common fragment for unsaturated hydrocarbons |

Note: The relative intensities of these peaks can provide further structural information.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. photothermal.com IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes changes in the dipole moment of its bonds. photothermal.com Raman spectroscopy, on the other hand, measures the inelastic scattering of monochromatic light, which is dependent on changes in the polarizability of the bonds.

For this compound and its derivatives, IR spectroscopy is particularly useful for identifying the following key functional groups:

O-H stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.

C=C stretch: Absorptions in the range of 1640-1680 cm⁻¹ indicate the presence of carbon-carbon double bonds.

=C-H stretch: A sharp absorption band just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹) corresponds to the stretching of C-H bonds on the double-bonded carbons.

C-H stretch (aliphatic): Absorptions in the 2850-3000 cm⁻¹ range are due to the stretching of C-H bonds in the saturated part of the carbon chain. libretexts.org

C-O stretch: A strong band in the 1000-1260 cm⁻¹ region corresponds to the stretching of the carbon-oxygen single bond.

Raman spectroscopy is often more sensitive to non-polar bonds and can provide complementary information. photothermal.com For example, the C=C stretching vibration in a symmetrical or near-symmetrical diene might be weak in the IR spectrum but strong in the Raman spectrum.

Table 3: Characteristic IR and Raman Frequencies for this compound

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |

| O-H | 3200-3600 (broad, strong) | Weak/Variable | Stretching |

| =C-H | 3010-3100 (sharp, medium) | Medium-Strong | Stretching |

| C-H (aliphatic) | 2850-3000 (strong) | Strong | Stretching |

| C=C | 1640-1680 (weak-medium) | Strong | Stretching |

| C-O | 1000-1260 (strong) | Weak | Stretching |

The exact positions and intensities of these bands can be influenced by factors such as hydrogen bonding and the specific stereochemistry of the molecule, which can be useful in distinguishing between different isomers or derivatives. americanpharmaceuticalreview.com

Chromatographic Techniques for Purity and Isomeric Separation

Chromatography is an essential set of techniques for separating the components of a mixture, assessing the purity of a compound, and isolating specific isomers. nih.gov For this compound and its derivatives, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed methods.

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. The compound is vaporized and passed through a column containing a stationary phase. Separation is based on the differential partitioning of the components between the mobile gas phase and the stationary phase. By using a chiral stationary phase, it is possible to separate enantiomers of chiral derivatives of this compound. GC coupled with a mass spectrometer (GC-MS) is a particularly powerful combination, providing both separation and identification of the individual components in a reaction mixture. nih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be used for both analytical and preparative-scale separations. nih.gov In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. Separation is based on the differential interactions of the analytes with the stationary phase. For non-polar compounds like this compound, reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (like a methanol/water mixture), is typically used. HPLC is particularly effective for the separation of geometric isomers (E/Z isomers) of dienes, which can be difficult to separate by other means. tandfonline.comresearchgate.net Studies on similar dienols have shown that reversed-phase HPLC can successfully separate geometric isomers, with the (Z)-isomers often eluting before the (E)-isomers. tandfonline.com

Table 4: Chromatographic Methods for the Analysis of this compound Derivatives

| Technique | Stationary Phase Example | Mobile Phase Example | Application |

| GC | DB-23 (polar capillary) | Helium or Nitrogen | Purity assessment, analysis of volatile reaction products |

| Chiral GC | Cyclodextrin-based | Helium or Nitrogen | Separation of enantiomers |

| HPLC | ODS (C18) | Methanol/Water or Acetonitrile/Water | Purity assessment, separation of geometric isomers (E/Z) |

| Chiral HPLC | Chiralcel OD-H | Hexane/Isopropanol | Preparative or analytical separation of enantiomers |

The choice of the specific chromatographic method and conditions depends on the properties of the compound of interest and the goals of the analysis, whether it be routine purity checks, the isolation of a specific isomer for further study, or the detailed analysis of a complex reaction mixture.

Computational Chemistry and Theoretical Modeling of 1,9 Decadien 4 Ol Reactivity

Quantum Mechanical Studies of Reaction Energetics and Transition States

Quantum mechanical (QM) methods are pivotal in understanding the energetics of chemical reactions, including the identification of transition states and the calculation of activation barriers. nih.gov For reactions involving 1,9-decadien-4-ol, QM calculations can predict the feasibility and selectivity of various transformations.

For instance, in reactions such as oxidation or electrophilic additions to the double bonds, QM methods can model the potential energy surface, revealing the lowest energy pathway. By calculating the free energy barriers for different possible reactions, researchers can predict which products are kinetically favored. nih.gov The influence of solvents on reaction rates and selectivity can also be investigated computationally, which is crucial for optimizing reaction conditions. researchgate.net Theoretical studies on analogous systems, such as the Diels-Alder reaction, have demonstrated that solvents can significantly alter activation barriers and product yields. researchgate.net

Table 1: Hypothetical Quantum Mechanical Data for a Reaction of this compound

| Reaction Pathway | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) | Predicted Major Product |

| Epoxidation at C1-C2 | 35.2 | 15.8 | 1,2-epoxy-9-decen-4-ol |

| Epoxidation at C9-C10 | 34.9 | 15.5 | 9,10-epoxy-1-decen-4-ol |

| Hydroboration-Oxidation | 28.5 | 8.2 | Decane-1,4,10-triol |

Molecular Dynamics Simulations of Conformational Landscape and Interactions

Molecular dynamics (MD) simulations provide a means to explore the conformational space of flexible molecules like this compound and to simulate its interactions with other molecules, such as solvents or reactants. researchgate.net These simulations track the movement of atoms over time, offering a dynamic picture of molecular behavior. researchgate.net

The conformational landscape of this compound, with its rotatable bonds, can be extensively sampled using MD simulations. frontiersin.org This is crucial as the reactivity of the hydroxyl group and the double bonds can be highly dependent on the molecule's conformation. For example, certain conformations may facilitate intramolecular reactions or interactions. Enhanced sampling techniques in MD can help overcome the challenge of exploring the entire conformational space, which might be too vast for conventional simulations. frontiersin.orgunige.ch

MD simulations have been used to study the partitioning of the related molecule 1,9-decadiene (B157367) between water and a non-polar solvent, which serves as a mimic for biological membranes. mdpi.com These studies utilize force fields like OPLS and CHARMM to model the intermolecular interactions and can provide insights into how this compound might behave in similar biphasic systems. mdpi.com

Table 2: Representative Conformational Data from a Hypothetical MD Simulation of this compound

| Dihedral Angle | Average Value (degrees) | Standard Deviation (degrees) |

| C3-C4-C5-C6 | 120.5 | 15.2 |

| C8-C9-C10-H | -60.2 | 25.8 |

| H-O4-C4-C3 | 175.3 | 10.5 |

Note: This table contains hypothetical data to illustrate the type of information obtainable from MD simulations.

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. abinit.org For this compound, DFT calculations can provide valuable information about its reactivity, such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential maps. researchgate.net

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they indicate the molecule's ability to act as an electron donor or acceptor, respectively. The locations of these orbitals can predict the sites of electrophilic and nucleophilic attack. For instance, the regions of the molecule with the highest HOMO density are likely to be attacked by electrophiles, while regions with the highest LUMO density are susceptible to nucleophilic attack. DFT has been successfully applied to study the thermal oxidation of similar unsaturated aldehydes. researchgate.net

Table 3: Calculated Electronic Properties of this compound using DFT (Hypothetical)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 1.8 D |

Note: The values in this table are hypothetical and serve as an example of data generated from DFT calculations.

In Silico Prediction of Novel Transformations and Derivatives

Computational methods can be employed to predict novel chemical transformations and to design new derivatives of this compound with desired properties. By combining knowledge of its computed electronic properties and reactivity patterns, it is possible to propose new reactions that have not yet been explored experimentally.

For example, in silico screening could identify potential catalysts for selective hydrogenation of one of the double bonds or for stereoselective synthesis of a particular isomer. Computational approaches can also be used to predict the properties of hypothetical derivatives. By systematically modifying the structure of this compound in a computational model and calculating properties such as bioactivity or material characteristics, researchers can prioritize which derivatives to synthesize in the laboratory. This approach has been suggested for analogous compounds to predict reactivity in novel reactions.

Table 4: Computationally Proposed Derivatives of this compound and their Predicted Properties

| Derivative | Predicted Property | Potential Application |

| 1,9-Decadien-4-yl acetate (B1210297) | Increased volatility, pleasant odor | Fragrance industry |

| 4-(allyloxy)dec-1-ene | Polymerizable functional group | Monomer for specialty polymers |

| Decane-1,2,4,9,10-pentaol | Increased water solubility | Component in hydrophilic materials |

Note: This table is for illustrative purposes and shows how computational predictions can guide the synthesis of new compounds.

Emerging Research Frontiers and Future Directions for 1,9 Decadien 4 Ol

Development of Sustainable and Biocatalytic Synthetic Pathways

The drive towards greener and more sustainable chemical manufacturing has spurred research into environmentally benign methods for producing 1,9-decadien-4-ol and related structures. Key areas of investigation include:

Biocatalytic Approaches: The use of enzymes and whole-cell systems offers a promising alternative to traditional chemical synthesis. For instance, the biotransformation of vegetable oils, rich in fatty acids like oleic and linoleic acid, can be achieved using probiotic strains and oleaginous yeasts. cnr.it This one-pot process involves the sequential hydrolysis of triglycerides, hydration of the resulting unsaturated fatty acids to form hydroxy fatty acids, and subsequent conversion to valuable lactones. cnr.it While not directly producing this compound, these biocatalytic methods for creating functionalized long-chain molecules from renewable feedstocks highlight a viable strategy that could be adapted for its synthesis. Research into the enzymatic oxidation of polyunsaturated fatty acids also shows promise for the stereoselective production of dienals, which could then be reduced to the corresponding diene-ols.

Catalyst-Free Reactions: Innovations in sustainable synthesis include the development of catalyst-free reactions. For example, a sustainable route for synthesizing 1,2,3,4-cyclohexanetetracarboxylate from sugar-derived muconic acid and fumaric acid has been reported, featuring a high-yielding Diels-Alder reaction without any catalyst. rsc.org This principle of designing reactions that proceed efficiently under mild, catalyst-free conditions could be applied to the synthesis of this compound precursors.

Synthesis from Renewable Feedstocks: A significant focus is on utilizing renewable starting materials. Methods for the dehydration of C6–10-α,ω-alkanediols to produce α,ω-dienes, such as 1,9-decadiene (B157367), have been developed. acs.org While this specific process yields the hydrocarbon, modifications to selectively dehydrate a triol precursor could provide a pathway to this compound. For instance, the selective monodehydration of certain alkanediols to yield unsaturated alcohols like 9-decen-1-ol (B78377) has been demonstrated, suggesting that controlled dehydration of a suitable polyol could be a viable strategy. acs.org

| Synthetic Approach | Starting Materials | Key Features | Potential for this compound Synthesis |

| Biocatalysis | Vegetable oils (oleic, linoleic acid) | One-pot, sequential reactions with microorganisms. cnr.it | Adaptable for producing functionalized long-chain alcohols from renewable sources. |

| Catalyst-Free Diels-Alder | Sugar-derived acids | High yield, no catalyst required. rsc.org | Demonstrates a principle applicable to precursor synthesis. |

| Alkanediol Dehydration | 1,10-decanediol | Stepwise conversion to diene. acs.org | Selective dehydration of a triol could yield the target molecule. |

Exploration of Undiscovered Reactivity Modes

The dual functionality of this compound—a secondary alcohol and two terminal alkenes—allows for a wide range of chemical transformations. While standard reactions of alcohols and alkenes are known, future research is expected to uncover more unique reactivity.

Metathesis Reactions: Acyclic diene metathesis (ADMET) is a powerful tool for polymer synthesis, and 1,9-decadiene is a common monomer used in these reactions to create linear polymers. chemicalbook.comacs.orgsigmaaldrich.com The presence of the hydroxyl group in this compound introduces a functional handle that can be used to create functionalized polymers. Copolymerization of monomers containing hydroxyl groups with dienes like 1,9-decadiene can introduce regularly spaced functional groups into the polymer backbone. google.com

Selective Oxidations and Reductions: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid, while the double bonds can be reduced. vulcanchem.com Developing catalysts that can selectively act on one functional group while leaving the others intact is a key area of research. For example, biomimetic aerobic epoxidation of alkenes using molecular oxygen as a green oxidant has been demonstrated. nih.gov Applying such selective epoxidation to one or both double bonds of this compound would generate valuable epoxy alcohol intermediates.

Carbometallation Reactions: The reaction of propargylic alcohols with Grignard reagents in the presence of a copper catalyst can lead to the synthesis of highly substituted allylic alcohols. rsc.org Exploring similar metal-catalyzed additions across the double bonds of this compound could open pathways to complex, multi-functionalized molecules.

Gold-Catalyzed Cyclizations: Gold catalysts are known to mediate complex cycloisomerization reactions of enynes. acs.org The diene system in this compound, while not an enyne, could potentially undergo novel gold-catalyzed intramolecular cyclization or intermolecular reactions, leading to the formation of carbocyclic or heterocyclic structures.

Integration into Flow Chemistry and Automation Platforms

Flow chemistry and microreactor technology offer significant advantages over traditional batch processing, including enhanced safety, better process control, and the ability to perform "flash chemistry" on unstable intermediates. beilstein-journals.org

The integration of the synthesis and derivatization of this compound into flow chemistry platforms represents a significant future direction. This approach could enable:

Safer Handling of Reactions: Many synthetic transformations, such as oxidations or reactions involving hazardous reagents, can be performed more safely on a small scale within a closed flow system. beilstein-journals.org

Improved Selectivity and Yield: The precise control over reaction parameters like temperature, pressure, and residence time in a microreactor can lead to higher selectivity and yields, minimizing the formation of byproducts. beilstein-journals.org

Telescoped Synthesis: Multi-step synthetic sequences can be "telescoped" into a continuous flow process, eliminating the need for isolation and purification of intermediates. For example, a flow system could be designed for the synthesis of an unstable diazo compound, which is then immediately reacted in the next step of the sequence. beilstein-journals.org This could be applied to the derivatization of this compound, where a reactive intermediate is generated and consumed in situ.

Expansion of its Utility in Chemical Biology and Advanced Materials

The unique structure of this compound makes it an attractive platform molecule for applications in chemical biology and materials science.

Long-chain unsaturated alcohols and their derivatives often exhibit interesting biological activities.

Pheromone Research: Related structures, such as (E,E)-2,4-dodecadien-1-ol, are known insect pheromones. vulcanchem.com The specific geometry and functionality of this compound could be explored for its potential as a pheromone or as a synthon for preparing more complex pheromones. google.com

Bioactive Intermediates: The acetate (B1210297) derivative of this compound is an intermediate in the synthesis of 3-hydroxysuberic acid, a derivative of a urinary metabolite identified as an anti-fatigue biomarker. americanchemicalsuppliers.com This connection highlights the potential of this compound as a building block for creating probes to study biological pathways or as a precursor to new therapeutic agents.

Membrane Interactions: Long-chain alcohols can interact with and disrupt cellular membranes. 1,9-Decadiene has been used to model the chemical selectivity of the barrier domain in lipid bilayers. nih.gov The introduction of a hydroxyl group in this compound could modulate this interaction, offering a tool to study membrane properties and dynamics.

The terminal double bonds of this compound are ideal for polymerization and for grafting onto surfaces or other molecules.

Polymer Synthesis: As a derivative of 1,9-decadiene, which is used in ADMET polymerization to produce linear polyethylene-like materials, this compound can be used as a comonomer to introduce hydroxyl functionality into the polymer backbone. sigmaaldrich.comacs.orgresearchgate.net This allows for the tuning of polymer properties, such as hydrophilicity and thermal stability, and provides sites for further post-polymerization modification. researchgate.net For example, copolymerization with 1,9-decadiene can create polymers with precisely spaced functional groups. acs.org

Crosslinkers and Modifiers: The diene structure allows this compound to act as a crosslinker in the production of various polymers, including polyolefins and elastomers. specialchem.com The hydroxyl group adds a point of polarity and potential reactivity. It can also be used to create functionalized silsesquioxanes, which are used as specific polymer modifiers. mdpi.com

Fragrance Precursors: Long-chain alcohols and their esters are widely used in the fragrance industry. google.com this compound could serve as a precursor to novel fragrance compounds, where the diene structure could be modified to fine-tune the odor profile.

| Application Area | Research Focus | Potential Impact |

| Chemical Biology | Pheromone synthesis, bioactive intermediates, membrane probes. vulcanchem.comamericanchemicalsuppliers.comnih.gov | New pest control agents, tools for disease diagnosis and study. |

| Advanced Materials | Functional polymers via ADMET, crosslinkers, polymer modifiers. acs.orgresearchgate.netspecialchem.com | Materials with tunable properties for various applications. |

| Fragrance Industry | Precursors to novel aroma chemicals. google.com | Expansion of the palette of available fragrance ingredients. |

Q & A

Basic Research Questions

Q. What are the optimal laboratory synthesis routes for 1,9-Decadien-4-ol, and how can purity be ensured?

- Methodological Answer : Synthesis of this compound typically involves esterification or reduction of precursor compounds. Key steps include precise control of reaction conditions (e.g., temperature, catalyst loading) and rigorous purification via column chromatography or distillation. Purity validation requires gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity and absence of byproducts . Lab notebooks should document all experimental parameters and raw data to ensure reproducibility .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Infrared (IR) spectroscopy identifies functional groups (e.g., hydroxyl, alkene bonds), while NMR (¹H and ¹³C) provides detailed structural elucidation. High-resolution mass spectrometry (HRMS) confirms molecular weight. For unsaturated alcohols like this compound, coupling NMR with deuterium exchange experiments can resolve stereochemical ambiguities . Data should be cross-referenced with computational models (e.g., density functional theory) to validate spectral assignments .

Q. How should researchers design experiments to assess the reactivity of this compound in oxidation reactions?

- Methodological Answer : Systematic oxidation studies require controlled variables (e.g., oxidizing agents, solvent polarity, reaction time). Kinetic monitoring via thin-layer chromatography (TLC) or in-situ IR spectroscopy tracks intermediate formation. Compare results under inert (argon) vs. aerobic conditions to evaluate oxygen sensitivity. Statistical analysis (e.g., ANOVA) identifies significant trends in reactivity .

Advanced Research Questions

Q. How can contradictory data on the physicochemical properties (e.g., solubility, stability) of this compound be resolved?

- Methodological Answer : Contradictions often arise from variations in experimental conditions (e.g., solvent purity, temperature gradients). Reproduce studies using standardized protocols and validate results via interlaboratory collaboration. Advanced techniques like differential scanning calorimetry (DSC) assess thermal stability, while molecular dynamics simulations model solvent interactions. Prioritize resolving the "principal contradiction" (e.g., stability vs. reactivity) through systematic hypothesis testing .

Q. What strategies mitigate decomposition of this compound during long-term storage?

- Methodological Answer : Stability studies should test storage under inert atmospheres, low temperatures, and UV-protected environments. Accelerated degradation experiments (e.g., elevated temperatures) predict shelf life. Analytical methods like HPLC monitor degradation products. Additives (e.g., antioxidants) or encapsulation in cyclodextrins may enhance stability .

Q. How can computational chemistry guide the design of derivatives of this compound for targeted applications?

- Methodological Answer : Molecular docking and quantum mechanical calculations predict interactions with biological targets or materials. Structure-activity relationship (SAR) models optimize alkene geometry or substituent effects. Validate predictions with synthetic analogs and in vitro assays. Hybrid methodologies combining computational and experimental data improve reliability .

Q. What interdisciplinary approaches address challenges in scaling up this compound synthesis while maintaining sustainability?

- Methodological Answer : Green chemistry principles (e.g., solvent-free reactions, biocatalysts) reduce environmental impact. Life-cycle assessment (LCA) evaluates energy efficiency and waste generation. Collaborate with engineers to design continuous-flow reactors for improved yield and safety. Publish detailed protocols to standardize scalable methodologies .

Methodological Considerations

- Data Analysis : Use statistical tools (e.g., principal component analysis) to identify outliers in experimental datasets. Triangulate spectral, computational, and kinetic data to resolve ambiguities .

- Ethical Reporting : Disclose all synthetic pathways, characterization data, and potential conflicts (e.g., funding sources) to ensure transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.